Ethanone, 1-(trimethylcyclododecatrienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(trimethylcyclododecatrienyl)- is an organic compound with the molecular formula C17H26O. It is known for its unique structure, which includes a trimethylcyclododecatrienyl group attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- typically involves the reaction of cyclododecatriene with acetyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
Industrial production of Ethanone, 1-(trimethylcyclododecatrienyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(trimethylcyclododecatrienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(trimethylcyclododecatrienyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(trimethylcyclododecatrienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trimethylcyclododecatrienyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Ethanone, 1-(trimethylcyclododecatrienyl)- can be compared with other similar compounds, such as:
- Ethanone, 1-(dimethylcyclododecatrienyl)-
- Ethanone, 1-(trimethylcyclododecadienyl)-
- Ethanone, 1-(trimethylcyclododecatetraenyl)-
These compounds share structural similarities but differ in the degree of methylation and the number of double bonds in the cyclododecatrienyl group. Ethanone, 1-(trimethylcyclododecatrienyl)- is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties .
Properties
CAS No. |
80571-52-4 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+ |
InChI Key |
NUEJKVHPFVKGKP-HZLMAEHRSA-N |
Isomeric SMILES |
C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C |
Canonical SMILES |
CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.